1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine, also known as SLV313, is a chemical compound with significant pharmacological properties. It is classified primarily as a serotonin receptor agonist and dopamine receptor antagonist, making it a candidate for developing atypical antipsychotic medications. The compound's structure allows it to interact with various neurotransmitter receptors, which are crucial in treating neuropsychiatric disorders.
The compound is derived from the benzo[b][1,4]dioxin family and features a piperazine moiety. It has been studied for its potential therapeutic effects, particularly in the context of schizophrenia and other mood disorders. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazine, with the Chemical Abstracts Service (CAS) number being 98224-03-4. Its molecular formula is C12H16N2O2, and it has a molecular weight of approximately 220.27 g/mol .
The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine typically involves multi-step organic reactions. One common approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine features a central piperazine ring connected to a dihydrobenzo[b][1,4]dioxin moiety. The structural formula can be represented as follows:
Key structural data include:
The primary chemical reactions involving 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine include:
In vitro studies have demonstrated that SLV313 exhibits high affinity for various neurotransmitter receptors, including human recombinant D2 and D3 receptors. This suggests potential applications in treating conditions associated with dopamine dysregulation .
The mechanism of action for 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine involves:
Studies have shown that SLV313's dual action could lead to improved therapeutic outcomes in patients with schizophrenia by balancing dopaminergic and serotonergic activity .
Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and stability studies under different environmental conditions .
The assembly of the 1,4-benzodioxan core is foundational to synthesizing 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine. A prototypical route begins with cyclo-condensation of catechol derivatives (e.g., protocatechualdehyde) with 1,2-dibromoethane under basic conditions. This reaction proceeds via nucleophilic substitution, forming the 1,4-benzodioxin ring system with an aldehyde functional group at the 6-position (compound 1). Subsequent reduction of the aldehyde to a primary alcohol (e.g., using NaBH₄ in ethanol) yields the hydroxymethyl intermediate (compound 2) [5]. The critical step involves converting the alcohol to a reactive handle—typically through chlorination with thionyl chloride or mesylation with methanesulfonyl chloride—to generate compound 3. This intermediate undergoes nucleophilic displacement with piperazine under reflux conditions in acetonitrile or dimethylformamide, introducing the piperazinylmethyl moiety to furnish the target compound [5] . Alternative pathways leverage alkylation of 6-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine with N-Boc-piperazine, followed by deprotection under acidic conditions .
Table 1: Key Intermediates in the Synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine
Intermediate | Structure | Key Transformation | Typical Yield (%) |
---|---|---|---|
Compound 1 | 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine | Cyclocondensation of protocatechualdehyde | 75-85% |
Compound 2 | (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol | Reduction of aldehyde (NaBH₄) | 90-95% |
Compound 3 | 6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine | Chlorination (SOCl₂) | 80-88% |
Target Compound | 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine | Nucleophilic substitution (piperazine) | 60-75% |
Reductive amination offers a streamlined approach for conjugating the piperazine ring to the 1,4-benzodioxan scaffold, particularly valuable for introducing structural diversity on the piperazine nitrogen. This method reacts the aldehyde group of 6-formyl-2,3-dihydrobenzo[b][1,4]dioxine (compound 1) with a substituted piperazine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in solvents like dichloroethane (DCE) or methanol, often with a catalytic acid like acetic acid, efficiently yields the desired secondary amine linkage [2] [5]. This strategy was pivotal in synthesizing dopamine D₄ receptor ligands like 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine ([¹⁸F]3d). The reaction tolerates various N-substituted piperazines, enabling the generation of analogs with differing steric and electronic properties on the piperazine nitrogen for structure-activity relationship (SAR) studies. Key advantages include milder conditions compared to nucleophilic substitution and avoidance of aggressive halogenation steps, improving functional group compatibility and overall yield (typically 50-70%) [2] [10].
The piperazine-methyl-1,4-benzodioxan scaffold has been strategically adapted for PET radioligand synthesis, primarily through isotopic labeling with fluorine-18 (¹⁸F, t₁/₂ = 109.8 min). A prominent example is the dopamine D₄ receptor antagonist [¹⁸F]3d (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[¹⁸F]fluoropyridin-3-yl)methyl)piperazine). Its radiosynthesis employs a one-pot, two-step reductive amination strategy optimized for speed and efficiency [2]:
The crude product is purified by semi-preparative HPLC, resulting in [¹⁸F]3d with a radiochemical yield of 15 ± 5%, high radiochemical purity (>98%), and a specific radioactivity of ~60 GBq/µmol (1.6 Ci/µmol) within a total synthesis time of approximately 80 minutes [2]. This efficient process highlights the scaffold's utility for PET tracer development. Recent advances in metallaphotoredox-catalyzed radiomethylation also offer potential pathways for introducing carbon-11 (¹¹C) methyl groups onto similar piperazine-containing structures, further expanding the toolbox for PET ligand discovery based on this core [6].
Table 2: Radiochemical Synthesis Parameters for [¹⁸F]3d PET Ligand [2]
Parameter | Value/Condition | Significance |
---|---|---|
Radiolabeling Step 1 (Precursor) | 6-Chloronicotinaldehyde | Provides aromatic site for ¹⁸F substitution |
¹⁸F Source | [¹⁸F]Fluoride (Cyclotron produced) | Positron-emitting isotope |
Activation System | K₂.2.2 / K₂CO₃ | Enhances nucleophilicity of [¹⁸F]F⁻ |
Solvent (Step 1) | Dimethyl sulfoxide (DMSO) | High boiling point, dissolves precursors |
Temperature / Time (Step 1) | ~110°C / 10-15 min | Drives nucleophilic aromatic substitution |
Intermediate | 6-[¹⁸F]Fluoronicotinaldehyde | Key aldehyde intermediate for conjugation |
Step 2 Reaction | Reductive Amination | Conjugates aldehyde to piperazine |
Reducing Agent | NaBH₃CN | Selective for imine reduction |
Solvent (Step 2) | DMSO / Acetic Acid | Maintains solubility, mild acidity catalyzes |
Temperature / Time (Step 2) | 80-100°C / 5-10 min | Accelerates imine formation/reduction |
Purification | Semi-preparative HPLC | Ensures radiochemical purity |
Overall Radiochemical Yield | 15 ± 5% (decay-corrected) | Efficiency of the multi-step process |
Specific Radioactivity | ~60 GBq/µmol (EOS) | Crucial for receptor binding studies |
Total Synthesis Time | ~80 min | Critical due to ¹⁸F short half-life |
Log D₇.₄ | 1.81 ± 0.05 | Indicates favorable brain permeability |
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6